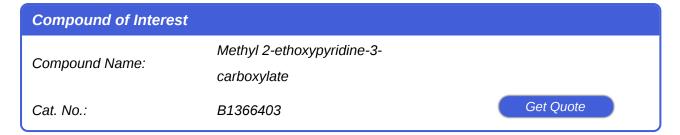


Methyl 2-ethoxypyridine-3-carboxylate molecular structure

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An In-depth Technical Guide on the Molecular Structure of **Methyl 2-ethoxypyridine-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethoxypyridine-3-carboxylate is a substituted pyridine derivative with the chemical formula C₉H₁₁NO₃.[1] As a member of the pyridine carboxylate family, it holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the ethoxy and methyl carboxylate groups on the pyridine ring offers multiple sites for further functionalization. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a pyridine ring substituted at the 2-position with an ethoxy group (-OCH₂CH₃) and at the 3-position with a methyl carboxylate group (-COOCH₃).

Chemical Structure:



Physicochemical Data

The key physicochemical and computational data for **Methyl 2-ethoxypyridine-3-carboxylate** are summarized in the table below.

Property	Value	Reference
CAS Number	74357-21-4	[1][2]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1]
Molecular Weight	181.19 g/mol	[1][2]
SMILES	CCOC1=C(C=CC=N1)C(=O)O C	[1]
InChI Key	HWSBMFIVJJBYGN- UHFFFAOYSA-N	[2]
Topological Polar Surface Area (TPSA)	48.42 Ų	[1]
LogP (calculated)	1.2669	[1]
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	3	[1]

Spectroscopic and Structural Characterization

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. While a publicly available single-crystal X-ray structure was not identified, the following sections detail the expected spectroscopic data based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[2]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	Doublet of Doublets	1H	Pyridine Ring H-6
~ 7.8 - 8.0	Doublet of Doublets	1H	Pyridine Ring H-4
~ 7.0 - 7.2	Doublet of Doublets	1H	Pyridine Ring H-5
~ 4.4 - 4.6	Quartet	2H	Ethoxy -OCH₂CH₃
~ 3.9	Singlet	3H	Ester -COOCH₃
~ 1.4 - 1.6	Triplet	3H	Ethoxy -OCH₂CH₃

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~ 166 - 168	Ester C=O
~ 160 - 162	Pyridine Ring C-2 (C-OEt)
~ 150 - 152	Pyridine Ring C-6
~ 138 - 140	Pyridine Ring C-4
~ 118 - 120	Pyridine Ring C-5
~ 115 - 117	Pyridine Ring C-3 (C-COOMe)
~ 65 - 67	Ethoxy -OCH₂CH₃
~ 52 - 54	Ester -COOCH₃
~ 14 - 16	Ethoxy -OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by a strong carbonyl stretch from the ester group.

Expected IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2980 - 2900	Medium	C-H stretch (aliphatic)
~ 1730 - 1715	Strong	C=O stretch (ester)
~ 1600 - 1580	Medium-Strong	C=C / C=N stretch (pyridine ring)
~ 1300 - 1200	Strong	C-O stretch (ester and ether)
~ 1150 - 1050	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Mass Spectrometry Data

Technique	lon	m/z (calculated)
Electrospray Ionization (ESI+)	[M+H]+	182.0761
Electrospray Ionization (ESI+)	[M+Na]+	204.0580

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of **Methyl 2-ethoxypyridine-3-carboxylate**.

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis from Methyl 2-chloropyridine-3-carboxylate and sodium ethoxide.

Materials and Reagents:

- Methyl 2-chloropyridine-3-carboxylate
- Sodium metal



- Anhydrous Ethanol (EtOH)
- Anhydrous Toluene
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to a stirred solution of anhydrous ethanol at 0 °C. Allow the mixture to warm to room temperature and stir until all the sodium has dissolved completely.
- Substitution Reaction: To the freshly prepared sodium ethoxide solution, add a solution of Methyl 2-chloropyridine-3-carboxylate (1.0 equivalent) in anhydrous toluene.
- Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Work-up: Cool the reaction mixture to room temperature and carefully quench with water.
 Remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: Dilute the remaining aqueous/toluene mixture with diethyl ether. Transfer to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.



Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-ethoxypyridine-3carboxylate.

Reactants Methyl 2-chloropyridine-3-carboxylate Process Nucleophilic Substitution (Reflux, 4-6h) Workup & Purification Aqueous Workup & Extraction Drying & Solvent Removal Silica Gel Chromatography Final Product Pure Methyl 2-ethoxypyridine-3-carboxylate

Synthesis of Methyl 2-ethoxypyridine-3-carboxylate

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Caption: Synthetic workflow for **Methyl 2-ethoxypyridine-3-carboxylate**.



Analytical and Characterization Protocol

Objective: To confirm the identity, structure, and purity of the synthesized product.

Instrumentation:

- 400 MHz NMR Spectrometer
- FT-IR Spectrometer with ATR accessory
- High-Resolution Mass Spectrometer (HRMS) with ESI source

Procedure:

- NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube.
- NMR Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) to confirm proton and carbon assignments and connectivity.
- IR Spectroscopy: Place a small amount of the neat product (if liquid) or a thin film (if solid, dissolved in a volatile solvent and dried) onto the ATR crystal of the FT-IR spectrometer.

 Acquire the spectrum from 4000 to 400 cm⁻¹.
- Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the ESI source of the HRMS instrument and acquire the spectrum in positive ion mode to obtain the exact mass of the [M+H]+ ion.



Sample Purified Product Analytical Techniques NMR Spectroscopy (1H, 13C) FT-IR Spectroscopy Data Output Chemical Shifts & Coupling Constants Functional Group Wavenumbers Exact Mass (m/z) Conclusion

Structural Characterization Workflow

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Structure & Purity Confirmed

Caption: Logical workflow for the structural analysis of the target compound.

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